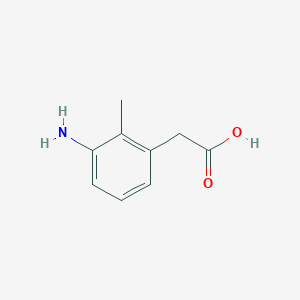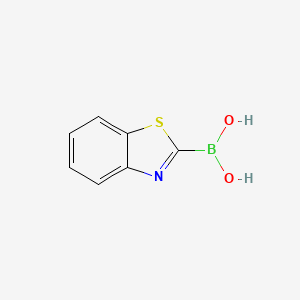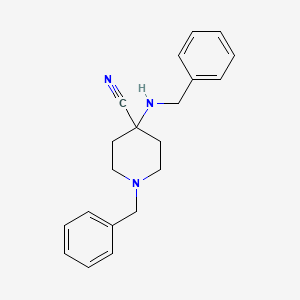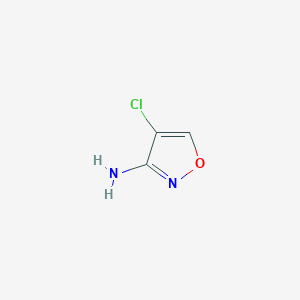
7-(Benciloxi)-4-hidroxi-6-metoxquinolina-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a quinoline derivative known for its unique structural features and potential applications in various scientific fields. The compound consists of a quinoline core substituted with benzyloxy, hydroxy, methoxy, and carbonitrile groups, which contribute to its distinct chemical properties and reactivity.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes like cytochrome p450 3a4 (cyp3a4) and leukotriene a-4 hydrolase (lta4h) . These enzymes play crucial roles in drug metabolism and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
If it indeed targets cyp3a4 and lta4h, it could potentially influence drug metabolism and inflammatory pathways .
Pharmacokinetics
Similar compounds have been shown to be well-tolerated and exhibit favorable pharmacokinetic properties .
Result of Action
If it acts on cyp3a4 and lta4h, it could potentially affect drug metabolism and inflammatory responses .
Action Environment
Factors such as ph, temperature, and presence of other substances could potentially affect its action .
Análisis Bioquímico
Biochemical Properties
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the modulation of their activity, affecting the metabolic pathways they regulate. Additionally, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can bind to certain proteins, influencing their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By affecting these pathways, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation, apoptosis, and other vital cellular functions. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, which can lead to either inhibition or activation of these enzymes . This interaction can result in changes in the metabolism of substrates processed by these enzymes. Additionally, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can bind to DNA and RNA, potentially affecting gene expression by altering transcription and translation processes . The compound’s ability to interact with various biomolecules allows it to modulate multiple biochemical pathways simultaneously, making it a versatile tool for biochemical research.
Temporal Effects in Laboratory Settings
The temporal effects of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to undergo degradation, which can affect its efficacy and potency in biochemical assays . In in vitro studies, the stability of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways without causing significant toxicity . At higher doses, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can induce toxic effects, including hepatotoxicity, nephrotoxicity, and adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions within the cell. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall cellular function . Additionally, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can affect the activity of other metabolic enzymes, thereby modulating the flow of metabolites through different pathways.
Transport and Distribution
The transport and distribution of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can localize to various cellular compartments, where it can exert its effects on biochemical pathways and cellular processes. The compound’s distribution within tissues can also influence its overall efficacy and toxicity in vivo.
Subcellular Localization
The subcellular localization of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications The localization of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile within these compartments can affect its interactions with biomolecules and its overall biochemical activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The benzyloxy, hydroxy, and methoxy groups can be introduced through nucleophilic substitution reactions. For instance, the benzyloxy group can be added using benzyl bromide in the presence of a base like potassium carbonate.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a suitable leaving group (e.g., bromine) is replaced by a cyano group using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide and potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of 7-(Benzyloxy)-4-oxo-6-methoxyquinoline-3-carbonitrile.
Reduction: Formation of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methoxyquinoline-3-carbonitrile: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
7-(Benzyloxy)-4-hydroxyquinoline-3-carbonitrile: Lacks the methoxy group, which may affect its biological activity and solubility.
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline:
Uniqueness
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical properties and potential biological activities. The presence of both electron-donating (methoxy, benzyloxy) and electron-withdrawing (carbonitrile) groups allows for versatile reactivity and a wide range of applications in scientific research.
Propiedades
IUPAC Name |
6-methoxy-4-oxo-7-phenylmethoxy-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-22-16-7-14-15(20-10-13(9-19)18(14)21)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAPTBOWJHVKIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)

